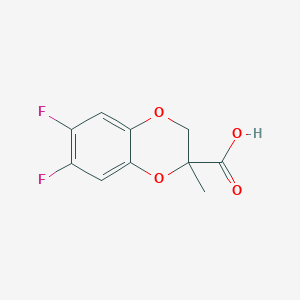
6,7-Difluoro-2-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Difluoro-2-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid is a synthetic organic compound characterized by the presence of fluorine atoms at the 6th and 7th positions of the benzodioxine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Difluoro-2-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a suitable dihydroxybenzene derivative with a fluorinating agent to introduce the fluorine atoms at the desired positions. This is followed by cyclization to form the benzodioxine ring and subsequent carboxylation to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
6,7-Difluoro-2-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The fluorine atoms and other substituents on the benzodioxine ring can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Applications De Recherche Scientifique
6,7-Difluoro-2-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Used in the development of new materials, including polymers and coatings, due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism by which 6,7-Difluoro-2-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atoms can enhance binding affinity and selectivity by forming strong hydrogen bonds and influencing the compound’s overall electronic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid
- 6,7-Difluoro-1,4-dihydro-1-methyl-4-oxo-3-quinolinecarboxylic acid
Uniqueness
6,7-Difluoro-2-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid is unique due to its specific substitution pattern and the presence of the benzodioxine ring. This structure imparts distinct chemical and physical properties, such as enhanced stability and reactivity, which differentiate it from other similar compounds. The presence of fluorine atoms also contributes to its unique behavior in chemical and biological systems, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C10H8F2O4 |
|---|---|
Poids moléculaire |
230.16 g/mol |
Nom IUPAC |
6,7-difluoro-3-methyl-2H-1,4-benzodioxine-3-carboxylic acid |
InChI |
InChI=1S/C10H8F2O4/c1-10(9(13)14)4-15-7-2-5(11)6(12)3-8(7)16-10/h2-3H,4H2,1H3,(H,13,14) |
Clé InChI |
UFBPHVDGSXGLDH-UHFFFAOYSA-N |
SMILES canonique |
CC1(COC2=CC(=C(C=C2O1)F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


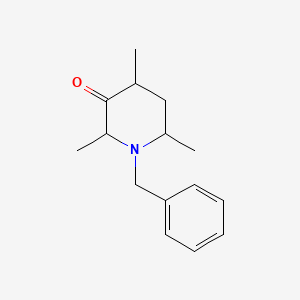
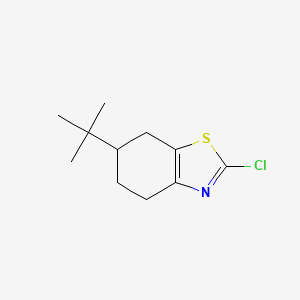


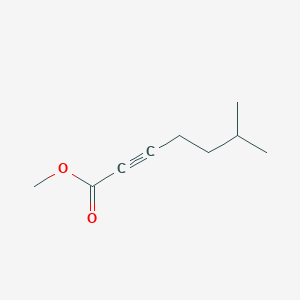
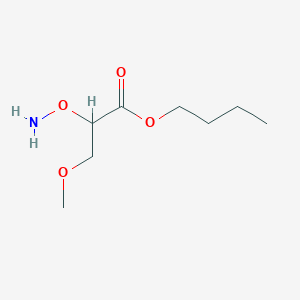
![1-[1-(Aminomethyl)cyclopropyl]-1-(pyrrolidin-2-yl)ethan-1-ol](/img/structure/B13184051.png)
![2-chloro-1-[1-(3,4-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B13184057.png)
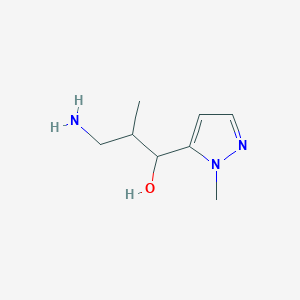
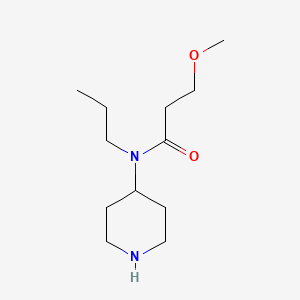
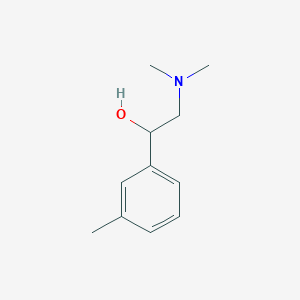
![6-Methyl-3,4,5,12-tetraazatricyclo[7.2.1.0,3,7]dodeca-4,6-diene](/img/structure/B13184098.png)


